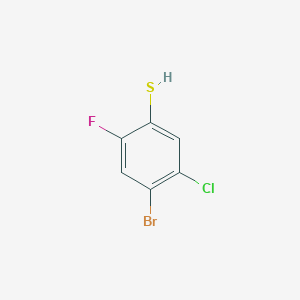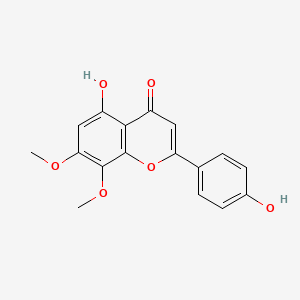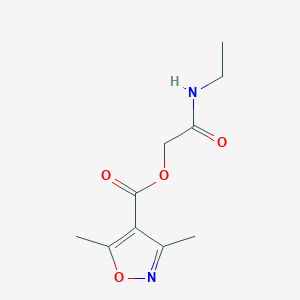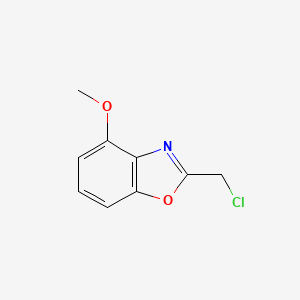
4-Bromo-5-chloro-2-fluorobenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-chloro-2-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrClFS. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a thiol group (-SH). The unique combination of halogens and the thiol group makes this compound of interest in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-fluorobenzenethiol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Thiol Group Introduction: Conversion of a suitable precursor to the thiol derivative using reagents like thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and thiolation processes, optimized for high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
4-Bromo-5-chloro-2-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Derivatives with new functional groups replacing halogens.
科学的研究の応用
4-Bromo-5-chloro-2-fluorobenzenethiol is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in chemical reactions.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-5-chloro-2-fluorobenzenethiol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modification of their activity. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-chloro-5-fluorobenzenethiol
- 5-Bromo-2-chloro-4-fluorobenzenethiol
- 2-Chloro-4-fluorobenzenethiol
Uniqueness
4-Bromo-5-chloro-2-fluorobenzenethiol is unique due to the specific arrangement of halogens and the thiol group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specific applications where other similar compounds may not be as effective.
特性
分子式 |
C6H3BrClFS |
|---|---|
分子量 |
241.51 g/mol |
IUPAC名 |
4-bromo-5-chloro-2-fluorobenzenethiol |
InChI |
InChI=1S/C6H3BrClFS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H |
InChIキー |
VFNIBJCQLXCPRR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Br)Cl)S)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5,5-tetramethyl-2-thieno[2,3-f][1]benzothiol-2-yl-1,3,2-dioxaborolane](/img/structure/B12860021.png)
![3',6'-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B12860022.png)

![7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12860045.png)

![disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate](/img/structure/B12860062.png)


![3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12860069.png)


![4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B12860081.png)


